4-Allyltoluene
Overview
Description
4-Allyltoluene, also known as 1-Allyl-4-methylbenzene, is an aromatic hydrocarbon with the molecular formula C10H12. It is a colorless to light yellow liquid with a distinct aromatic odor. This compound is of interest due to its unique chemical structure, which includes both an allyl group and a methyl group attached to a benzene ring.
Scientific Research Applications
4-Allyltoluene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the manufacture of fragrances and as an intermediate in the production of other chemicals.
Mechanism of Action
Target of Action
The primary target of 4-Allyltoluene is the olfactory system of the Mediterranean fruit fly . This aromatic compound can elicit an antennal olfactory response, as measured by electroantennography (EAG) .
Mode of Action
This compound interacts with the olfactory receptors present in the antennae of the Mediterranean fruit fly .
Pharmacokinetics
Its bioavailability would depend on various factors, including its concentration in the environment and the proximity of the fruit flies .
Result of Action
The primary result of this compound’s action is the elicitation of an olfactory response in the Mediterranean fruit fly . This response could potentially influence the behavior of the fruit fly, such as its feeding or mating habits.
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. These could include temperature, humidity, and the presence of other volatile compounds in the environment. For instance, higher temperatures might increase the volatility of this compound, enhancing its dispersion in the environment and potentially its efficacy in eliciting an olfactory response .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Allyltoluene can be synthesized through the coupling of allyl bromide with p-tolylboronic acid, catalyzed by palladium complexes with a tridentate PNO ligand . The reaction typically requires potassium carbonate as a base and is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using similar catalytic processes, often involving palladium catalysts. The reaction conditions are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Allyltoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: 4-Allylbenzaldehyde, 4-Allylbenzoic acid.
Reduction: 4-Propylbenzene.
Substitution: Various substituted toluenes depending on the reagent used.
Comparison with Similar Compounds
Allylbenzene: Similar in structure but lacks the methyl group on the benzene ring.
4-Ethynyltoluene: Contains an ethynyl group instead of an allyl group.
4-Ethyltoluene: Has an ethyl group instead of an allyl group.
Uniqueness: 4-Allyltoluene is unique due to the presence of both an allyl and a methyl group on the benzene ring, which imparts distinct chemical and physical properties. This combination allows for a variety of chemical transformations and applications that are not possible with its similar compounds.
Properties
IUPAC Name |
1-methyl-4-prop-2-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-3-4-10-7-5-9(2)6-8-10/h3,5-8H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEOXIOXMKNFLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062983 | |
Record name | Benzene, 1-methyl-4-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3333-13-9 | |
Record name | 4-Allyltoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3333-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropenyltoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003333139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Allyltoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-methyl-4-(2-propen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-methyl-4-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-allyltoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ALLYLTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YYQ7W3Z76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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